Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride
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Overview
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride typically involves the reaction of methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate with appropriate reagents under controlled conditions. One common method involves the use of ethanol as a solvent and acetic acid as a catalyst . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate
- Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate
- Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-methylbutanoate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(2)10(11(14)15-3)12-6-4-5-9(12)7-13;/h4-8,10H,1-3H3;1H |
InChI Key |
INCQVTXFMZXDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N1C=CC=C1C=O.Cl |
Origin of Product |
United States |
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